Quantifying Hydrophobicity: Contribution of the Thioethylene Group to Adsorption Energy
A fundamental differentiator for Amyl 2-hydroxyethyl sulfide is the quantified hydrophobic contribution of its thioethylene (-SCH₂CH₂-) group, which is not present in analogous alcohols or ethers. Surface tension measurements and thermodynamic modeling reveal that the thioethylene group exhibits a weak hydrophobic character, equivalent to the insertion of an additional 1.5 methylene (-CH₂-) groups between the alkyl chain and the hydroxyl group of an alcohol molecule [1]. This effect is derived from the standard free energy of adsorption (ΔG°_π) for the homologous series, providing a predictive, quantitative parameter for material design .
| Evidence Dimension | Effective Hydrophobic Contribution of the Thioethylene (-SCH₂CH₂-) Group |
|---|---|
| Target Compound Data | Equivalent to an additional 1.5 [-CH₂-] groups compared to alcohols. |
| Comparator Or Baseline | Alkyl monoethers of ethylene glycol and normal aliphatic alcohols. |
| Quantified Difference | The sulfur atom itself exhibits weak hydrophilic character, but the overall -SCH₂CH₂- group is weakly hydrophobic, increasing the effective alkyl chain length (n_eff). |
| Conditions | Adsorption at the aqueous solution-air interface at 25°C, derived from surface tension data and Temkin isotherm modeling [1]. |
Why This Matters
This quantitative descriptor allows researchers to rationally select or replace the amyl-2-hydroxyethyl sulfide scaffold in surfactant or interface studies, as the -SCH₂CH₂- group provides a predictable and distinct hydrophobicity increment compared to an ether or alcohol linkage.
- [1] Sokołowski, A., Burczyk, B., & Beger, J. (1989). Chemical structure and surface activity. Part XIX. The adsorption of alkyl-2-hydroxyethyl sulfides at the aqueous solution—air interface. Colloids and Surfaces, 37, 373-382. View Source
